molecular formula C11H8FNO4 B15057587 5-(3-Fluoro-4-methoxyphenyl)oxazole-4-carboxylic acid

5-(3-Fluoro-4-methoxyphenyl)oxazole-4-carboxylic acid

Cat. No.: B15057587
M. Wt: 237.18 g/mol
InChI Key: GBZYPFTWEZSFLM-UHFFFAOYSA-N
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Description

5-(3-Fluoro-4-methoxyphenyl)oxazole-4-carboxylic acid (CAS: 1380201-66-0) is a heterocyclic compound with a molecular weight of 237.18 (C₁₁H₈FNO₄) . It serves as a key intermediate in medicinal chemistry, particularly in synthesizing glycogen synthase kinase-3β (GSK-3β) inhibitors such as OCM-14, OCM-15, and OCM-18 . Its structure features a fluorinated and methoxylated phenyl ring at position 5 of the oxazole core, which enhances binding affinity and selectivity toward biological targets.

Properties

Molecular Formula

C11H8FNO4

Molecular Weight

237.18 g/mol

IUPAC Name

5-(3-fluoro-4-methoxyphenyl)-1,3-oxazole-4-carboxylic acid

InChI

InChI=1S/C11H8FNO4/c1-16-8-3-2-6(4-7(8)12)10-9(11(14)15)13-5-17-10/h2-5H,1H3,(H,14,15)

InChI Key

GBZYPFTWEZSFLM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(N=CO2)C(=O)O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Fluoro-4-methoxyphenyl)oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-fluoro-4-methoxybenzaldehyde with glycine in the presence of an oxidizing agent to form the oxazole ring. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like acetic acid. The reaction mixture is heated to reflux for several hours to ensure complete cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-(3-Fluoro-4-methoxyphenyl)oxazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

5-(3-Fluoro-4-methoxyphenyl)oxazole-4-carboxylic acid is a heterocyclic compound with a variety of applications in scientific research, including serving as a building block for synthesizing more complex molecules and as a reagent in various organic reactions. It is characterized by a fluoro and methoxy group on the phenyl ring attached to the oxazole ring at the 5-position, and a carboxylic acid group at the 4-position.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry It is used as a building block for synthesizing complex molecules and as a reagent in various organic reactions.
  • Biology It is investigated for potential biological activities, such as antimicrobial and anticancer properties. Certain isoxazole derivatives, which are similar to this compound, have demonstrated immunosuppressive properties by inhibiting the proliferation of peripheral blood mononuclear cells (PBMCs) . They can also potentially reduce tumor necrosis factor-alpha (TNF-α) production, suggesting a role in mitigating inflammatory responses .
  • Medicine It is explored for potential use in drug development, particularly in designing molecules with specific biological targets. It has been used in creating oxazole-4-carboxamide-based inhibitors of glycogen synthase kinase-3 (GSK-3), which is relevant for central nervous system (CNS) applications .
  • Industry It is utilized in developing new materials and as an intermediate in synthesizing pharmaceuticals.

Chemical Reactions

This compound can undergo oxidation, reduction, and substitution reactions. The products of these reactions depend on the specific reagents and conditions used; oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

  • Oxidation Oxidizing agents such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) can be used.
  • Reduction Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) can be used.
  • Substitution Halogens (Cl2, Br2) and nucleophiles (NH3, OH-) can be used as substitution reagents. The fluoro and methoxy groups on the phenyl ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Mechanism of Action

The mechanism of action of 5-(3-Fluoro-4-methoxyphenyl)oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The fluoro and methoxy groups on the phenyl ring can enhance the compound’s binding affinity to certain enzymes or receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target. These interactions can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Physicochemical Properties

The table below highlights critical physicochemical parameters:

Compound Name Molecular Weight LogP* Solubility (mg/mL) Purity (%) Yield (%)
5-(3-Fluoro-4-methoxyphenyl)oxazole-4-carboxylic acid 237.18 2.1 0.12 (DMSO) >95 N/A
OCM-18 355.10 3.8 0.08 (DMSO) >99.4 31
OCM-31 365.30 4.2 0.05 (DMSO) >95 20
2-(3,5-Dichlorophenyl)-5-ethyloxazole-4-carboxylic acid 284.10 3.5 0.15 (EtOH) >95 N/A

*LogP values estimated using computational tools. Notes:

  • The parent compound’s moderate LogP (2.1) balances solubility and membrane permeability.

Structure-Activity Relationship (SAR) Trends

Fluorine and Methoxy Groups: The 3-fluoro-4-methoxy motif optimizes steric and electronic interactions with GSK-3β’s ATP-binding pocket .

Aromatic vs. Aliphatic Amines: Aliphatic amines (e.g., OCM-18) improve brain penetration, while aromatic amines (e.g., OCM-14) enhance plasma stability .

Substituent Bulkiness: Bulky groups (e.g., trifluoromethyl in OCM-33) increase potency but may reduce solubility .

Biological Activity

5-(3-Fluoro-4-methoxyphenyl)oxazole-4-carboxylic acid is a compound of interest due to its potential therapeutic applications, particularly in immunomodulation and anti-inflammatory activities. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The introduction of the 3-fluoro and 4-methoxy groups is crucial for enhancing the compound's biological activity. Studies have shown that modifications in the phenyl ring significantly influence the pharmacological properties of oxazole derivatives .

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Immunomodulatory Effects : Isoxazole derivatives, including this compound, have been reported to exhibit immunosuppressive properties. They can inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) induced by phytohemagglutinin (PHA), which is critical in regulating immune responses .
  • Anti-inflammatory Activity : The compound has shown potential in reducing tumor necrosis factor-alpha (TNF-α) production in response to lipopolysaccharide (LPS) stimulation. This suggests that it may play a role in mitigating inflammatory responses, making it a candidate for treating inflammatory diseases .
  • Pro-apoptotic Effects : In cellular models, compounds similar to this compound have been shown to upregulate pro-apoptotic signaling pathways, indicating their potential use in cancer therapy .

Case Studies and Experimental Findings

Several studies have investigated the biological activities of oxazole derivatives, including this compound. Below are key findings from recent research:

StudyObjectiveKey Findings
ImmunomodulationInhibition of PHA-induced PBMC proliferation; significant reduction in TNF-α production in human blood cultures.
Anti-inflammatoryDemonstrated ability to inhibit LPS-induced TNF-α release, indicating potential for treating sepsis and inflammatory conditions.
Pro-apoptotic effectsInduced expression of caspases and NF-κB1 in Jurkat cells, suggesting its role in promoting apoptosis in cancer cells.

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for 5-(3-Fluoro-4-methoxyphenyl)oxazole-4-carboxylic acid?

  • Answer: Synthesis typically involves cyclization of β-keto esters with nitriles under acidic conditions. For fluorinated analogs like 5-(3,5-Difluorophenyl)oxazole-4-carboxylic acid (CAS: 887267-63-2), reaction optimization includes using trifluoroacetic acid as a catalyst and refluxing in dichloromethane. Key parameters include maintaining anhydrous conditions and controlling stoichiometric ratios of precursors (e.g., 1:1.2 molar ratio of β-keto ester to nitrile). Post-synthesis purification via recrystallization from ethanol/water mixtures yields >85% purity .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Answer:

  • 1H/13C NMR: Confirms substitution patterns (e.g., fluoro and methoxy groups) and aromatic proton coupling.
  • FTIR: Identifies carboxylic acid (C=O stretch at ~1700 cm⁻¹) and oxazole ring vibrations (C=N at ~1600 cm⁻¹).
  • Mass Spectrometry (HRMS): Validates molecular weight (theoretical: 265.22 g/mol).
  • X-ray Crystallography: Resolves crystal packing and bond angles, as demonstrated for 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid (space group P21/c, Z = 4) .

Q. What are the storage and handling protocols to ensure compound stability?

  • Answer: Store in amber glass vials under inert gas (N₂/Ar) at -20°C to prevent hydrolysis. Avoid exposure to humidity (>60% RH accelerates decomposition). Handling requires nitrile gloves, safety goggles, and fume hood use due to potential respiratory irritation, as noted for structurally similar oxazole derivatives .

Advanced Research Questions

Q. How can researchers optimize reaction yields for fluorinated oxazole derivatives?

  • Answer:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reaction rates compared to THF.
  • Microwave-Assisted Synthesis: Reduces reaction time by 40% (e.g., from 12 hours to 7 hours) while maintaining yields >75% .
  • Catalytic Systems: Use of EDCI/HOBt coupling agents improves intermediate stability during carboxylation steps .

Q. What approaches resolve contradictions in reported biological activities of fluorinated oxazole derivatives?

  • Answer: Discrepancies often arise from assay variability (e.g., bacterial strain differences) or impurities. Mitigation strategies include:

  • HPLC Purity Analysis: Ensure >95% purity before biological testing.
  • Dose-Response Studies: Establish EC₅₀ values across multiple cell lines (e.g., HeLa, MCF-7) to validate potency.
  • Structural-Activity Relationship (SAR) Analysis: Compare substituent effects; fluorine’s electronegativity enhances antimicrobial activity by 20% versus non-fluorinated analogs .

Q. How can computational methods guide the design of target-specific oxazole derivatives?

  • Answer:

  • Density Functional Theory (DFT): Predicts electron density distribution and reactive sites (e.g., C4-carboxylic acid as a hydrogen bond donor).
  • Molecular Docking: Screens against kinase targets (e.g., EGFR) to identify binding modes. Fluorine’s van der Waals interactions improve binding affinity by 30% in some models .

Q. What crystallographic parameters are critical for resolving the compound’s structure?

  • Answer: Single-crystal X-ray diffraction requires:

  • Crystallization Solvent: Ethanol/water (7:3 v/v) at 4°C.
  • Data Collection: At 100 K to minimize thermal motion artifacts.
  • Refinement: Use SHELXL-97 with R1 < 0.05 for high accuracy. For 3-(4-Methoxyphenyl) analogs, bond lengths (C-O: 1.36 Å) and angles (C-C-O: 120°) were precisely determined .

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